(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrrole ring fused to a pyrimidine ring, with a boronic acid functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrimidine using a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 60°C to 120°C and maintaining an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions produce alcohols .
Scientific Research Applications
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid exerts its effects depends on the specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved in biological applications may include interactions with specific enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Similar in structure but with a piperidine ring instead of a pyrrole ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and a boronic acid ester group.
Uniqueness
(2-(1H-Pyrrol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrrole and pyrimidine ring with a boronic acid group. This structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C8H8BN3O2 |
---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(2-pyrrol-1-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6,13-14H |
InChI Key |
DUWCXRBXFPOXIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2C=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.